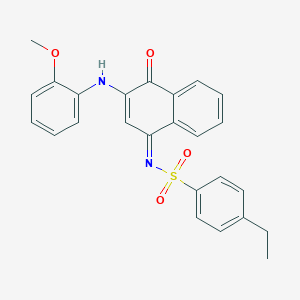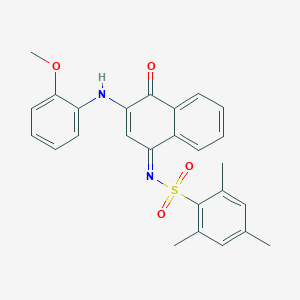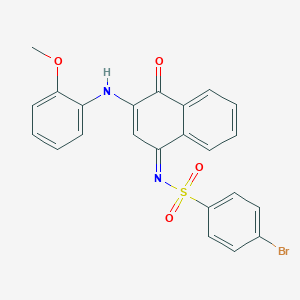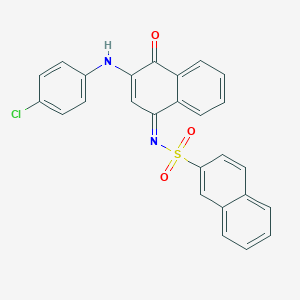![molecular formula C23H23NO5S B281430 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthalene sulfonamide compounds and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate is not fully understood. However, it has been suggested that the compound may act by binding to specific targets, such as enzymes or proteins, and inhibiting their activity. It has also been suggested that the compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate vary depending on the specific study and the target of the compound. In cancer research, the compound has been shown to induce apoptosis and inhibit cell proliferation. In enzyme inhibition studies, it has been shown to inhibit the activity of certain enzymes, which may have therapeutic implications. In protein-protein interaction studies, it has been used as a tool to study the interaction between proteins and small molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one limitation of using this compound is its potential toxicity. Like many synthetic compounds, it may have adverse effects on living organisms, which must be carefully considered in lab experiments.
Direcciones Futuras
For research on this compound include exploring its potential as a cancer therapeutic, investigating its potential as an enzyme inhibitor for therapeutic purposes, and using it as a tool to study protein-protein interactions.
Métodos De Síntesis
The synthesis of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate involves the reaction of 4-amino-1-naphthol with acetic anhydride and 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then purified using column chromatography to obtain the pure product.
Aplicaciones Científicas De Investigación
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate has been used in various scientific research studies, including cancer research, enzyme inhibition, and protein-protein interaction studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In enzyme inhibition studies, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. In protein-protein interaction studies, it has been used as a tool to study the interaction between proteins and small molecules.
Propiedades
Fórmula molecular |
C23H23NO5S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
[4-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C23H23NO5S/c1-14-12-16(3)23(13-15(14)2)30(27,28)24(17(4)25)21-10-11-22(29-18(5)26)20-9-7-6-8-19(20)21/h6-13H,1-5H3 |
Clave InChI |
NJFWIUUFCCXDPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
![2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281362.png)
![2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281367.png)
![2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
![4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
![N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)